molecular formula C10H13ClO2 B1584423 2-Chloro-1,4-diethoxybenzene CAS No. 52196-74-4

2-Chloro-1,4-diethoxybenzene

Cat. No. B1584423
CAS RN: 52196-74-4
M. Wt: 200.66 g/mol
InChI Key: ZIMKMIAIVORSSX-UHFFFAOYSA-N
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Description

2-Chloro-1,4-diethoxybenzene is a chemical compound with the linear formula C10H13ClO2 . It has a molecular weight of 200.667 . It is a natural compound produced de novo by several white rot fungi .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,4-diethoxybenzene consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

2-Chloro-1,4-diethoxybenzene has been identified as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase . It is also used in Suzuki cross-coupling reactions of aryl chlorides with arylboronic acids .

Scientific Research Applications

Summary of the Application

2-Chloro-1,4-diethoxybenzene has been used as an additive in the electrolyte for liquid state Al-plastic film lithium-ion batteries . The purpose of this additive is to prevent the electrolyte decomposition of these batteries during overcharge .

Methods of Application or Experimental Procedures

The redox reactions of 2-chloro-1,4-diethoxybenzene were characterized using various techniques such as overcharge tests, galvanostatic charge–discharge techniques, linear sweep voltammetry tests, rate capability tests, and cycling tests . The initial charge reaction occurred at 4.1 V .

Results or Outcomes

The results indicate that the redox products of 2-chloro-1,4-diethoxybenzene were shuttled between the cathode and anode . These shuttle reactions consume excess current, thus resulting in an improvement on overcharge performance for the batteries . In addition, the additives had little negative effects on the electrochemical performance when the current was low .

Safety And Hazards

2-Chloro-1,4-diethoxybenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Chloro-1,4-diethoxybenzene has been used as a redox shuttle additive for the prevention of electrolyte decomposition in overcharged liquid state Al-plastic film lithium-ion batteries . This suggests potential applications in the field of energy storage.

properties

IUPAC Name

2-chloro-1,4-diethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13ClO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMKMIAIVORSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044685
Record name 2-Chloro-1,4-diethoxybenzene
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Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloro-1,4-diethoxybenzene

CAS RN

52196-74-4
Record name 2-Chloro-1,4-diethoxybenzene
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Record name 2-Chloro-1,4-diethoxybenzene
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Record name 2-Chloro-1,4-diethoxybenzene
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Record name Benzene, 2-chloro-1,4-diethoxy-
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Record name 2-Chloro-1,4-diethoxybenzene
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Record name 2-chloro-1,4-diethoxybenzene
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Record name 2-CHLORO-1,4-DIETHOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Collis, DR Goddard - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… 2-Chloro-1 : 4-diethoxybenzene … However, on distillation of the latter a small quantity (0.8 g.) of pure 2-chloro-1 : 4-diethoxybenzene, b. p. 264-266", was obtained (Found: C, 60.1; H, 6.6…
Number of citations: 1 pubs.rsc.org
M Weitman, K Lerman, A Nudelman, DT Major… - European journal of …, 2011 - Elsevier
The reverse transcriptase (RT) of the human immunodeficiency virus type-1 (HIV-1) is still a prime target for drug development due to the continuing need to block drug-resistant RT …
Number of citations: 18 www.sciencedirect.com

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